molecular formula C9H8N2O2 B1527013 4-Aminoindole-3-carboxylic acid CAS No. 889941-55-3

4-Aminoindole-3-carboxylic acid

Cat. No.: B1527013
CAS No.: 889941-55-3
M. Wt: 176.17 g/mol
InChI Key: QPDGZZOFNGYZEM-UHFFFAOYSA-N
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Description

4-Aminoindole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Aminoindole-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of indole derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of indole derivatives, such as tryptophan synthase. The nature of these interactions often involves the formation of covalent bonds or hydrogen bonds, which facilitate the catalytic activity of the enzymes. Additionally, this compound can act as a substrate for certain enzymes, leading to the production of biologically active compounds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation. It also impacts the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby modulating signal transduction pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the upregulation or downregulation of target genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been extensively studied. The compound exhibits stability under various conditions, but it can undergo degradation over prolonged periods. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, continuous exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its therapeutic potential .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and differentiation. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the production of metabolites that may have distinct biological activities. The compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, it can alter the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, this compound can be transported into cells via amino acid transporters and subsequently distributed to various organelles, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it influences mitochondrial function and energy production. The specific localization of this compound within cells can significantly impact its biochemical and cellular effects .

Properties

IUPAC Name

4-amino-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDGZZOFNGYZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.